molecular formula C6H7NO2 B036482 N-Furfurylformamide CAS No. 72693-10-8

N-Furfurylformamide

Cat. No. B036482
CAS RN: 72693-10-8
M. Wt: 125.13 g/mol
InChI Key: RAZUCHVCRRKTKX-UHFFFAOYSA-N
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Description

N-Furfurylformamide is an organic compound with the molecular formula C6H7NO2 . It is a colorless or light yellow liquid with a unique furan odor . It is soluble in many organic solvents such as alcohols, ethers, and ketones at room temperature .


Synthesis Analysis

N-Furfurylformamide is often used as a starting material in organic synthesis . It serves as an intermediate in the synthesis of various compounds. For example, it can be used to prepare herbicides such as grass amine . Additionally, N-Furfurylformamide can also be used to prepare pharmaceuticals and plant protection products . A common method of preparing N-Furfurylformamide involves reacting formamide with 2-oxyfuran under alkaline conditions to produce the target product .


Molecular Structure Analysis

The molecular structure of N-Furfurylformamide consists of a furan ring attached to a formamide group . The furan ring contributes to the unique properties of the compound, including its reactivity and odor .


Physical And Chemical Properties Analysis

N-Furfurylformamide has a density of 1.1±0.1 g/cm3 and a boiling point of 309.4±25.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 31.9±0.3 cm3 . It has 3 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .

Scientific Research Applications

N-Formylation of Amines and Nitroarenes

N-Furfurylformamide is used in the N-formylation of amines and nitroarenes . This process is a chemoselective and efficient reaction for the fabrication of formyl amides, which are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .

Green Chemistry

The N-formylation reactions catalyzed by unsupported or material-supported nanostructure catalysts are gaining significance . These reactions are conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .

Nanotechnology

Heterogeneous nanocatalysts have found a unique niche for various N-formylation reactions owing to their thermal stability, reusability, large specific surface area, and high catalytic performance . N-Furfurylformamide plays a significant role in these reactions .

Pseudo-Substrate for Formylmethanofuran Converting Enzymes

N-Furfurylformamide can act as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria . Although it has higher apparent K_m and lower apparent V_max values, it can still be used in the process .

Methanogenesis

In the process of methanogenesis, N-Furfurylformamide can be used as a substitute for methanofuran . This is particularly useful in the reduction of CO2 to CH4 and the disproportionation of methanol to CO2 and CH4 .

Coenzyme Specificity

The furfurylamine moiety of methanofuran is the minimum structure required for the correct binding of the coenzyme . N-Furfurylformamide, having this structure, can be used in the study of coenzyme specificity .

Safety and Hazards

N-Furfurylformamide is relatively stable at room temperature but can decompose at high temperatures . Its instability may cause fire or explosion . It is considered a hazardous substance, and contact with skin and eyes should be avoided . In case of contact, immediate medical help should be sought . It should be stored according to relevant safety regulations .

Mechanism of Action

Target of Action

N-Furfurylformamide is an organic compound that is primarily used in organic synthesis as a starting material . It is a key intermediate in the synthesis of various compounds, including herbicides . The primary targets of N-Furfurylformamide are the enzymes involved in these synthetic processes.

Mode of Action

It is known to participate in reactions under alkaline conditions . For instance, a common method of synthesizing N-Furfurylformamide involves reacting formamide with 2-oxyfuran under alkaline conditions . The resulting product is N-Furfurylformamide .

Biochemical Pathways

N-Furfurylformamide is involved in the reductive amination of furfural . This process is catalyzed by cobalt-supported catalysts and results in the production of furfurylamine . The reductive amination of furfural is a key step in the sustainable production of amines from biomass .

Pharmacokinetics

It is known that the compound is relatively stable at room temperature but can decompose at high temperatures . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability could be influenced by temperature and other environmental factors.

Result of Action

The primary result of N-Furfurylformamide’s action is the production of various compounds through organic synthesis . For example, it can be used to prepare herbicides . The molecular and cellular effects of N-Furfurylformamide’s action would therefore depend on the specific compounds that are synthesized using it as a starting material.

Action Environment

The action, efficacy, and stability of N-Furfurylformamide can be influenced by environmental factors such as temperature . For instance, while the compound is relatively stable at room temperature, it can decompose at high temperatures . This suggests that the compound’s action and efficacy could be reduced under high-temperature conditions. Additionally, N-Furfurylformamide should be stored and handled according to safety regulations to prevent dangerous reactions with strong oxidizing agents .

properties

IUPAC Name

N-(furan-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZUCHVCRRKTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222996
Record name N-Furfurylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Furfurylformamide

CAS RN

72693-10-8
Record name N-Furfurylformamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Furfurylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(furan-2-yl)methyl]formamide
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Record name N-FURFURYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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